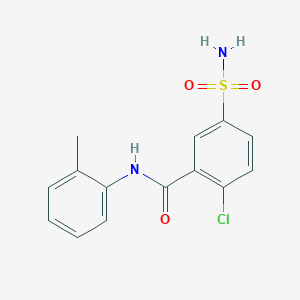
4-methyl-3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives involves a range of reactions, including ring opening, nucleophilic substitution, and cyclization processes. For example, a study by Androsov and Neckers (2007) describes the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate, which reacts with nucleophiles to form esters or amides, eventually leading to N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes through intermolecular cyclization (Androsov & Neckers, 2007).
Molecular Structure Analysis
Structural analyses of similar compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, reveal complex molecular interactions and crystalline structures. For instance, Al-Hourani et al. (2016) characterized the crystal structure of a tetrazole derivative, demonstrating the importance of weak intermolecular hydrogen bonds in the molecular arrangement (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole derivatives can lead to various products depending on the reactants and conditions. Androsov (2008) reported on the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with secondary amines, resulting in 1,1-dialkylindolium-2-thiolates through ring-opening and intramolecular cyclization (Androsov, 2008).
Physical Properties Analysis
The study of physical properties, including sublimation, solubility, and distribution, provides insights into the behavior of thiadiazole derivatives in various environments. Ol’khovich et al. (2017) measured the saturated vapor pressure, solubility, and distribution coefficients of a bioactive thiadiazole derivative, offering valuable data for understanding its physicochemical properties (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as reactivity and potential for forming hydrogen-bonded structures, are crucial for their application in various fields. Portilla et al. (2007) described the formation of hydrogen-bonded chains and sheets in certain benzamide derivatives, highlighting the role of hydrogen bonding in determining the structural and electronic properties of these compounds (Portilla et al., 2007).
特性
IUPAC Name |
4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-2-3-7(4-8(6)14(16)17)9(15)12-10-13-11-5-18-10/h2-5H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKPOUEEVWBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5678734.png)

![5,6-dimethoxy-2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5678765.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5678785.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5678788.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5678803.png)
![1-[cyclohexyl(methyl)amino]-3-[2-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5678807.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methylpyridine](/img/structure/B5678811.png)

![N-{rel-(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propyl-3-pyrrolidinyl}-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide hydrochloride](/img/structure/B5678830.png)
![N-(5-{[({[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}amino)carbonyl]amino}-2-methoxyphenyl)propanamide](/img/structure/B5678832.png)
![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)